4-(4-Ethylpiperazin-1-yl)aniline
Overview
Description
4-(4-Ethylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . It is a white crystalline solid that is soluble in many polar organic solvents such as ethanol and ether . This compound is primarily used as an intermediate in organic synthesis and has significant applications in the pharmaceutical and pesticide industries .
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
Target of Action
It is often used as an organic synthesis intermediate, particularly in the pharmaceutical and pesticide industries .
Mode of Action
It is known to be used as a base catalyst and a transition metal complexing reagent in synthesis processes . This suggests that it may interact with its targets by facilitating chemical reactions or forming complexes with transition metals.
Biochemical Pathways
Given its role as a synthesis intermediate, it is likely involved in various biochemical pathways depending on the specific compounds it is used to synthesize .
Result of Action
As a synthesis intermediate, its effects would likely depend on the specific compounds it is used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Ethylpiperazin-1-yl)aniline. For instance, it should be handled in a well-ventilated place and stored at room temperature . It is also recommended to avoid formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Preparation Methods
4-(4-Ethylpiperazin-1-yl)aniline can be synthesized through a series of chemical reactions. One common method involves the synthesis of ethylpiperazine followed by subsequent substitution reactions . The synthetic route typically includes the following steps:
Synthesis of Ethylpiperazine: Ethylpiperazine is prepared by reacting piperazine with ethyl iodide under controlled conditions.
Substitution Reaction: The ethylpiperazine is then reacted with aniline in the presence of a suitable catalyst to form this compound.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
4-(4-Ethylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Comparison with Similar Compounds
4-(4-Ethylpiperazin-1-yl)aniline can be compared with other similar compounds such as:
4-(4-Methylpiperazin-1-yl)aniline: This compound has a similar structure but with a methyl group instead of an ethyl group.
4-(4-Butylpiperazin-1-yl)aniline: This compound has a butyl group, which affects its solubility and reactivity compared to this compound.
4-(4-Phenylpiperazin-1-yl)aniline: The presence of a phenyl group significantly alters the compound’s chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUOYACJXZYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359078 | |
Record name | 4-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115619-01-7 | |
Record name | 4-(4-Ethyl-1-piperazinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115619-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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